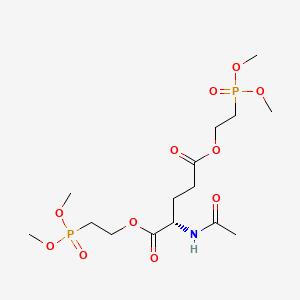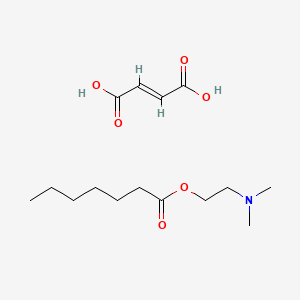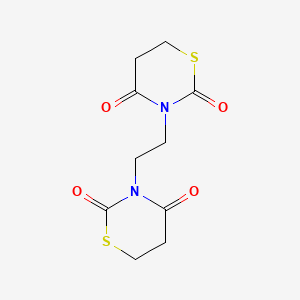
2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique dione structure and ethanediyl linkage, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones as starting materials.
Reaction Conditions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Diols.
Substitution Products: Various substituted thiazines depending on the nucleophile used.
Applications De Recherche Scientifique
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: May modulate biochemical pathways involved in cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine ring structures.
Dione Compounds: Molecules containing dione functional groups.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is unique due to its specific combination of thiazine and dione structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
86842-19-5 |
|---|---|
Formule moléculaire |
C10H12N2O4S2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-[2-(2,4-dioxo-1,3-thiazinan-3-yl)ethyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C10H12N2O4S2/c13-7-1-5-17-9(15)11(7)3-4-12-8(14)2-6-18-10(12)16/h1-6H2 |
Clé InChI |
KHYTWGXVTLFEFG-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)N(C1=O)CCN2C(=O)CCSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


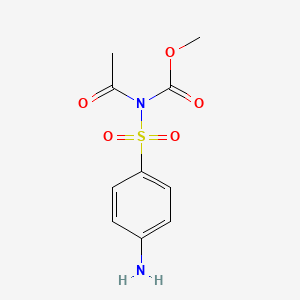
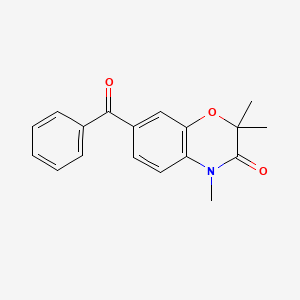
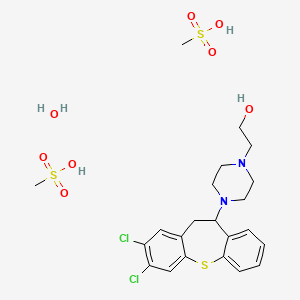
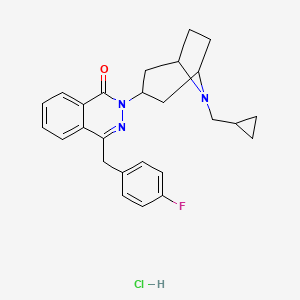
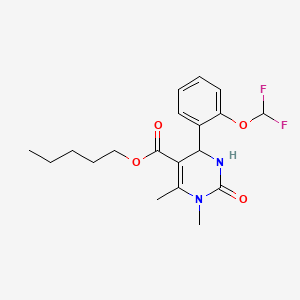
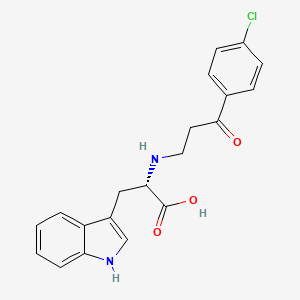
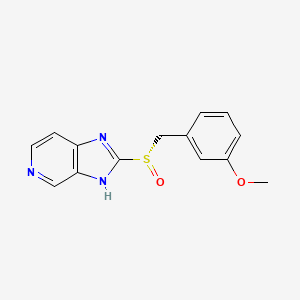
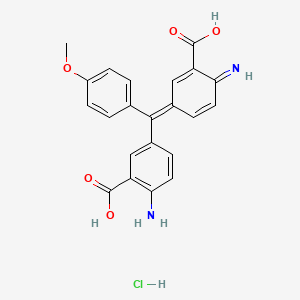

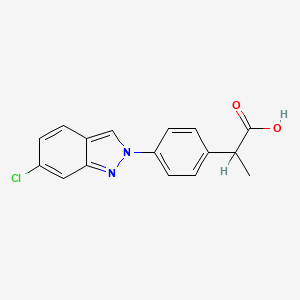
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
